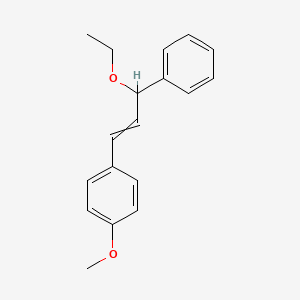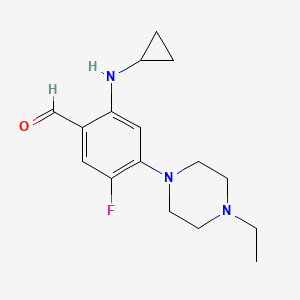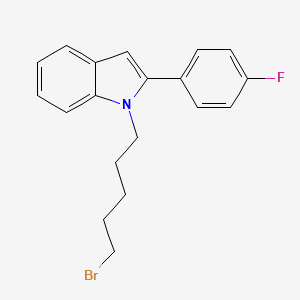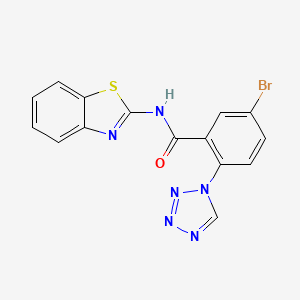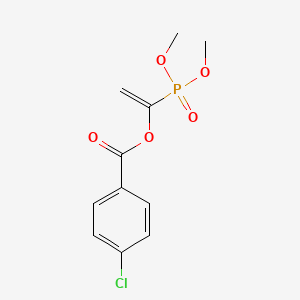
3-(5-Fluoro-2-methyl-benzyl)-piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoro-2-methyl-benzyl)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a fluorine atom and a methyl group attached to a benzyl moiety, which is further connected to a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methyl-benzyl)-piperidine typically involves the reaction of 5-fluoro-2-methyl-benzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The final product is typically obtained through large-scale purification processes, including distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Fluoro-2-methyl-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding reduced products.
Substitution: The fluorine atom in the benzyl moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzyl-piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoro-2-methyl-benzyl)-piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoro-2-methyl-benzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-Fluoro-2-methyl-benzyl)-4,5-dihydro-1H-imidazole: This compound shares a similar benzyl moiety but differs in the presence of an imidazole ring instead of a piperidine ring.
2-(5-Fluoro-2-methyl-benzyl)-pyridine: Another similar compound with a pyridine ring instead of a piperidine ring.
Uniqueness
3-(5-Fluoro-2-methyl-benzyl)-piperidine is unique due to its specific combination of a fluorine atom and a piperidine ring, which imparts distinct chemical and biological properties. The presence of the piperidine ring enhances its stability and makes it a valuable intermediate in the synthesis of various bioactive compounds.
Eigenschaften
CAS-Nummer |
955288-12-7 |
|---|---|
Molekularformel |
C13H18FN |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-[(5-fluoro-2-methylphenyl)methyl]piperidine |
InChI |
InChI=1S/C13H18FN/c1-10-4-5-13(14)8-12(10)7-11-3-2-6-15-9-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
SFQUIEKIMLZFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)CC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


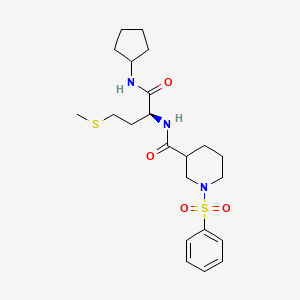
![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
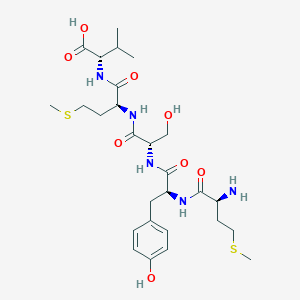
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
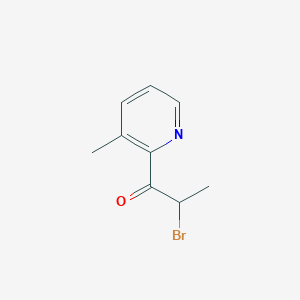
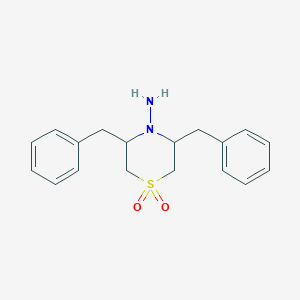
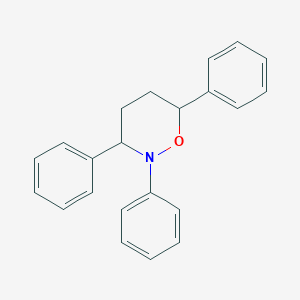

![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
